4-(2-Hydroxyphenyl)-2-methoxybenzoic acid
Description
4-(2-Hydroxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group at the second position and a methoxy group at the fourth position on the benzene ring
Properties
IUPAC Name |
4-(2-hydroxyphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-8-9(6-7-11(13)14(16)17)10-4-2-3-5-12(10)15/h2-8,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRLJFSTUVBUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688681 | |
| Record name | 2'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-10-6 | |
| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′-hydroxy-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261938-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60688681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyphenyl)-2-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and 2-methoxybenzoic acid.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(2-Hydroxyphenyl)-2-methoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
4-(2-Hydroxyphenyl)-2-methoxybenzoic acid can be compared with other similar compounds, such as:
2-Hydroxybenzoic Acid (Salicylic Acid): Known for its use in acne treatment and as an anti-inflammatory agent.
4-Methoxybenzoic Acid (Anisic Acid): Used in the fragrance industry and as a preservative.
4-Hydroxybenzoic Acid (Paraben): Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness: The unique combination of hydroxy and methoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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